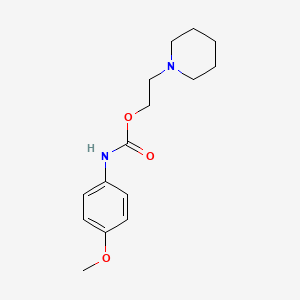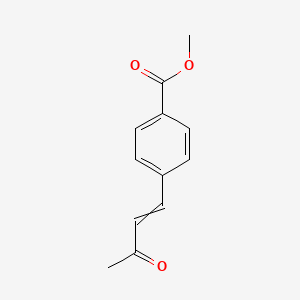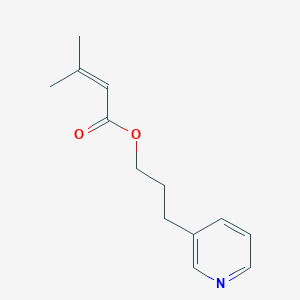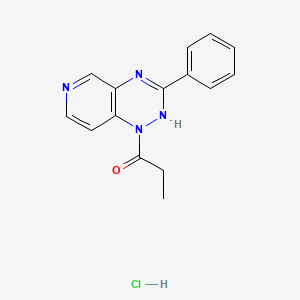![molecular formula C16H20N2O5S B14431250 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine CAS No. 77481-11-9](/img/structure/B14431250.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine is a compound that belongs to the class of sulfonamides. It is known for its fluorescent properties, making it useful in various biochemical and analytical applications. This compound is often used as a labeling reagent in protein and peptide analysis due to its ability to form stable fluorescent adducts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-threonine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions are typically sulfonamide derivatives, which retain the fluorescent properties of the parent compound .
Aplicaciones Científicas De Investigación
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine involves the formation of stable fluorescent adducts with primary amino groups in proteins and peptides. The compound reacts with the amino groups to form sulfonamide bonds, resulting in a fluorescent product that can be detected and quantified using various analytical techniques. The fluorescence properties of the compound are influenced by its immediate environment, making it useful for studying molecular interactions and dynamics .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl Chloride: Another sulfonamide derivative used for fluorescent labeling of amino acids and proteins.
Dansyl Amide: Similar to dansyl chloride but with different functional groups, used in similar applications.
5-Dimethylaminonaphthalene-1-sulfonyl Hydrazine: A related compound with hydrazine functionality, used in labeling and detection applications.
Uniqueness
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine is unique due to its specific reactivity with L-threonine, providing a distinct fluorescent label that can be used in various biochemical assays. Its stability and fluorescence properties make it a valuable tool in both research and industrial applications .
Propiedades
| 77481-11-9 | |
Fórmula molecular |
C16H20N2O5S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m1/s1 |
Clave InChI |
FKKZRYVWMJRWNI-BMIGLBTASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
SMILES canónico |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)

![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
